molecular formula C12H10ClFN2O B2516660 4-chloro-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide CAS No. 1252514-83-2

4-chloro-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide

Cat. No.: B2516660
CAS No.: 1252514-83-2
M. Wt: 252.67
InChI Key: VQVUGPADAJWNBE-UHFFFAOYSA-N
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Description

4-chloro-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide is a chemical compound with a complex structure that includes a chloro group, a cyanomethyl group, a cyclopropyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyanomethyl intermediate: This step involves the reaction of a suitable precursor with cyanomethyl reagents under controlled conditions.

    Fluorobenzamide formation: The final step involves the coupling of the intermediate with a fluorobenzamide derivative, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and cyanomethyl positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or nitriles.

Scientific Research Applications

4-chloro-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(cyanomethyl)benzamide
  • 4-chloro-N-(cyanomethyl)-N-methylbenzamide
  • 4-chloro-N-(2,4-dichlorophenyl)benzamide

Uniqueness

4-chloro-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide is unique due to the presence of the cyclopropyl and fluorobenzamide groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific research applications.

Properties

IUPAC Name

4-chloro-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c13-8-1-4-10(11(14)7-8)12(17)16(6-5-15)9-2-3-9/h1,4,7,9H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVUGPADAJWNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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